1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
This compound belongs to the pyrazolo[3,4-b]pyridine carboxamide class, characterized by a fused heterocyclic core with a pyrazole ring and pyridine moiety. The structure includes a 1,1-dioxidotetrahydrothiophen-3-yl group at position 1, a 4-fluorophenyl substituent at position 6, and a branched 1-methoxypropan-2-yl amine at the carboxamide position. These substituents influence its physicochemical properties, such as solubility, metabolic stability, and target binding affinity.
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-6-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O4S/c1-13(11-31-3)24-22(28)18-10-19(15-4-6-16(23)7-5-15)25-21-20(18)14(2)26-27(21)17-8-9-32(29,30)12-17/h4-7,10,13,17H,8-9,11-12H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSPERWTRXHBAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NC(C)COC)C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure that includes:
- Tetrahydrothiophene ring : Known for enhancing biological activity.
- Pyrazolo[3,4-b]pyridine core : Implicated in various pharmacological effects.
- Fluorophenyl and methoxypropan-2-yl substituents : These groups may influence binding affinity and selectivity towards biological targets.
The molecular formula is CHFNOS, with a molecular weight of approximately 373.45 g/mol.
Preliminary studies indicate that this compound may exhibit several mechanisms of action:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a target implicated in inflammatory diseases and cancer (US Patent US11065231B2) .
- Antitumor Activity : Similar compounds have demonstrated antitumor effects through the modulation of signaling pathways involved in cell proliferation and apoptosis.
- Neuroprotective Effects : The presence of the tetrahydrothiophene moiety suggests potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Biological Activity Overview
The biological activity of the compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antitumor | Potential to inhibit tumor growth through modulation of key signaling pathways. |
| Anti-inflammatory | May reduce inflammation by inhibiting IRAK-4 and related pathways. |
| Neuroprotective | Possible protective effects on neuronal cells, warranting further investigation. |
Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Study on IRAK-4 Inhibition :
-
Antitumor Efficacy :
- Research involving pyrazolo[3,4-b]pyridine derivatives showed significant antitumor activity in vitro against various cancer cell lines, suggesting that modifications to the structure could enhance efficacy.
- Neuroprotective Studies :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several pyrazolo[3,4-b]pyridine derivatives and related dihydropyridines. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Differences :
- The target compound’s pyrazolo[3,4-b]pyridine core is distinct from dihydropyridines (e.g., AZ331, AZ257) and dihydropyridazines (e.g., ), which are associated with calcium channel modulation or antiproliferative effects. Pyrazolo[3,4-b]pyridines are often optimized for kinase selectivity due to their planar, aromatic structure .
The 4-fluorophenyl substituent may improve target binding (e.g., via π-π stacking) relative to bromophenyl (AZ257) or chlorophenyl () groups. The 1-methoxypropan-2-yl side chain likely increases solubility compared to bulkier aryl substituents (e.g., 2-methylbenzyl in 1006329-03-8 ).
Research Findings and Limitations
- Pharmacological Data Gaps: No direct activity data for the target compound are available in the reviewed evidence. However, analogs like AZ257 and AZ331 demonstrate that substituent choice critically modulates biological activity .
- Synthetic Challenges : The 1,1-dioxidotetrahydrothiophen-3-yl group may complicate synthesis due to oxidation steps, contrasting with simpler dihydropyridines .
Notes
- Data Limitations : The absence of direct pharmacological data for the target compound necessitates cautious interpretation.
- Structural Inference : Conclusions are drawn from substituent trends in analogs (e.g., fluorophenyl vs. methoxyphenyl in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
